(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid
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Overview
Description
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid: is a boronic acid derivative that features a spirocyclic structure. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indoline derivative and a piperidine derivative.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a boronic acid pinacol ester as the boron source.
Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Substitution Reactions: The boronic acid group can be substituted with various electrophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Discovery:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes
Mechanism of Action
The mechanism of action of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester: Similar in structure but with a different spirocyclic core.
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid: Contains a pyrazole ring instead of an indoline ring.
1-tert-Butoxycarbonylindole-2-boronic acid: Similar boronic acid derivative with an indole ring.
Uniqueness: The uniqueness of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical transformations.
Properties
Molecular Formula |
C17H23BN2O5 |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
[1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-7-yl]boronic acid |
InChI |
InChI=1S/C17H23BN2O5/c1-16(2,3)25-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18(23)24)13(11)19-14(17)21/h4-6,23-24H,7-10H2,1-3H3,(H,19,21) |
InChI Key |
WSFGYHCURNGXGR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2)(O)O |
Origin of Product |
United States |
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